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Compound of Interest

Compound Name: Isochroman-4-ol

Cat. No.: B1508723 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for isochroman-4-
ol. Designed for researchers, scientists, and professionals in drug development, this document

offers a comprehensive exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, grounded in established scientific principles. We will delve into

the theoretical underpinnings of each technique, present detailed experimental protocols, and

provide a thorough interpretation of the spectral data to elucidate the molecular structure of

isochroman-4-ol.

Introduction
Isochroman-4-ol, with the molecular formula C₉H₁₀O₂, is a heterocyclic compound of

significant interest in medicinal chemistry and organic synthesis. Its structural framework,

featuring a fused benzene ring and a dihydropyran ring with a hydroxyl group, makes it a

valuable chiral building block for the synthesis of various bioactive molecules. Accurate

structural elucidation and purity assessment are paramount in any research and development

endeavor involving this compound. Spectroscopic techniques are indispensable tools for

achieving this, providing a detailed fingerprint of the molecule's atomic and molecular

properties.

This guide will provide a detailed examination of the expected spectroscopic data for

isochroman-4-ol, offering insights into how each spectrum is interpreted to confirm the

compound's identity and structure.
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Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the

isochroman ring system will be used.

Caption: Molecular structure of isochroman-4-ol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-

hydrogen framework of a molecule.

¹H NMR Spectroscopy
Experimental Protocol:

A sample of isochroman-4-ol is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm). The ¹H NMR spectrum is recorded on a spectrometer

operating at a frequency of 300-500 MHz.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.20-7.00 m 4H
H-5, H-6, H-7, H-8

(Aromatic)

~4.80 d 1H H-1 (ax)

~4.65 d 1H H-1 (eq)

~4.75 t 1H H-4

~4.20 dd 1H H-3 (ax)

~3.90 dd 1H H-3 (eq)

~2.50 s 1H OH
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Interpretation:

Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring are expected to

appear as a complex multiplet in the range of δ 7.00-7.20 ppm. The exact chemical shifts

and coupling patterns will depend on the specific substitution pattern and the conformation of

the dihydropyran ring.

Methylene Protons at C1 (H-1): The two protons at the C1 position are diastereotopic due to

the chiral center at C4. They are expected to appear as two separate signals, likely doublets

due to geminal coupling, around δ 4.65 and 4.80 ppm.

Methine Proton at C4 (H-4): The proton attached to the carbon bearing the hydroxyl group is

expected to appear as a triplet around δ 4.75 ppm, due to coupling with the adjacent

methylene protons at C3.

Methylene Protons at C3 (H-3): The two protons at the C3 position are also diastereotopic

and will likely appear as two distinct signals, each as a doublet of doublets, in the region of δ

3.90-4.20 ppm.

Hydroxyl Proton (OH): The hydroxyl proton will appear as a broad singlet around δ 2.50 ppm.

Its chemical shift can be variable and is dependent on concentration and temperature.

¹³C NMR Spectroscopy
Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, operating

at a frequency of 75-125 MHz. The sample preparation is identical. Proton decoupling is

commonly used to simplify the spectrum, resulting in a single peak for each unique carbon

atom.

Predicted ¹³C NMR Data (in CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~135 C-8a

~133 C-4a

~128 C-6

~127 C-7

~126 C-5

~125 C-8

~68 C-1

~65 C-4

~63 C-3

Interpretation:

Aromatic Carbons: The six aromatic carbons are expected to resonate in the downfield

region of the spectrum (δ 125-135 ppm). The two quaternary carbons (C-4a and C-8a) will

likely have lower intensities compared to the protonated carbons.

Oxygenated Carbons: The carbon atom bonded to the ether oxygen (C-1) is expected to

appear around δ 68 ppm. The carbon bearing the hydroxyl group (C-4) will be found at a

similar chemical shift, around δ 65 ppm.

Aliphatic Carbon: The methylene carbon at the C3 position is expected to be the most upfield

signal, appearing around δ 63 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol:
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A small amount of the isochroman-4-ol sample is placed on a salt plate (e.g., NaCl or KBr) as

a thin film, or mixed with KBr powder and pressed into a pellet. The IR spectrum is then

recorded using an FTIR spectrometer.

Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1450 Medium-Weak C=C stretch (aromatic)

1250-1000 Strong C-O stretch (ether and alcohol)

Interpretation:

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear

indication of the presence of a hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a series of

medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed

as medium intensity bands just below 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic

ring will give rise to medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

C-O Stretches: Strong absorption bands in the fingerprint region, between 1250 and 1000

cm⁻¹, will correspond to the C-O stretching vibrations of the ether linkage and the secondary

alcohol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.
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Experimental Protocol:

A dilute solution of isochroman-4-ol is introduced into the mass spectrometer. Electron

ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI)

is suitable for less volatile or more polar molecules. The resulting ions are then separated

based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

m/z Relative Intensity Assignment

150 High [M]⁺ (Molecular Ion)

132 Moderate [M - H₂O]⁺

121 High [M - CHO]⁺

104 High [C₈H₈]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Interpretation:

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 150,

corresponding to the molecular weight of isochroman-4-ol (C₉H₁₀O₂).

Fragmentation Pattern:

A peak at m/z 132 would correspond to the loss of a water molecule (18 Da) from the

molecular ion.

A prominent peak at m/z 121 is likely due to the loss of a formyl radical (CHO, 29 Da).

The base peak is often observed at m/z 104, which can be attributed to a retro-Diels-Alder

fragmentation, a characteristic pathway for this type of heterocyclic system.

A peak at m/z 91 is characteristic of a benzyl or tropylium cation, a common fragment in

compounds containing a benzyl group.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthesized compound like isochroman-4-ol.
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Isochroman-4-ol
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(e.g., Chromatography)

NMR (1H, 13C)

IR Spectroscopy

Mass Spectrometry

Spectral Interpretation Structure Confirmation Technical Report / Publication

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of an organic compound.

Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a

detailed and unambiguous structural confirmation of isochroman-4-ol. Each spectroscopic

technique offers a unique and complementary piece of the structural puzzle. The predicted data

and interpretations presented in this guide serve as a valuable reference for researchers

working with isochroman-4-ol and related compounds, ensuring the integrity and accuracy of

their scientific endeavors. The synergy of these analytical methods underscores their power in

modern chemical research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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